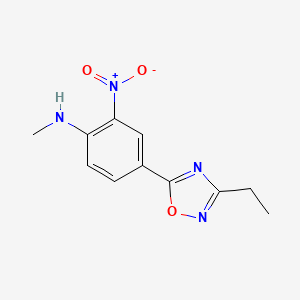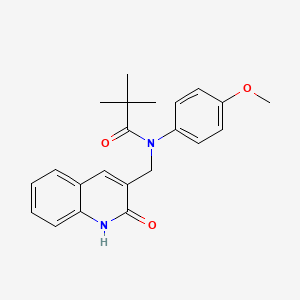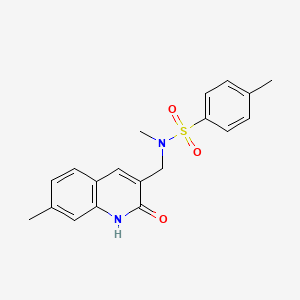
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as MOB-015, is a novel antifungal drug that has been developed for the treatment of onychomycosis, a fungal infection of the nails. MOB-015 is a promising drug candidate that has shown significant efficacy in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane and subsequent death of the fungal cell.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is well-tolerated in preclinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for the treatment of onychomycosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide for lab experiments include its potent antifungal activity, low toxicity profile, and favorable pharmacokinetic properties. However, one limitation is that this compound is a relatively new drug candidate, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research and development of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. These include:
1. Clinical trials: this compound is currently undergoing clinical trials, and further research is needed to determine its safety and efficacy in humans.
2. Combination therapy: this compound may be used in combination with other antifungal drugs to enhance its efficacy and reduce the risk of resistance.
3. Novel formulations: The development of novel formulations of this compound, such as topical creams or nail lacquers, may improve its efficacy and patient compliance.
4. New indications: this compound may have potential for the treatment of other fungal infections, such as candidiasis or aspergillosis.
In conclusion, this compound is a promising drug candidate for the treatment of onychomycosis. Its potent antifungal activity, low toxicity profile, and favorable pharmacokinetic properties make it a promising candidate for clinical development. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of fungal infections.
Méthodes De Synthèse
The synthesis of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves a multi-step process that starts with the reaction of 3-methoxybenzohydrazide with acetic anhydride to form 3-acetoxy-3-(3-methoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with m-tolylbutyric acid in the presence of a coupling agent to form the final product, this compound.
Applications De Recherche Scientifique
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively studied for its antifungal activity against various strains of dermatophytes, which are the fungi responsible for onychomycosis. In vitro studies have shown that this compound has potent fungicidal activity and is effective against both sensitive and resistant strains of dermatophytes.
Propriétés
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-6-3-8-16(12-14)21-18(24)10-5-11-19-22-20(23-26-19)15-7-4-9-17(13-15)25-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSMYOBJIHKCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

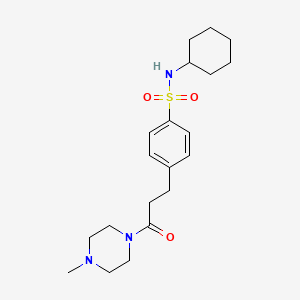
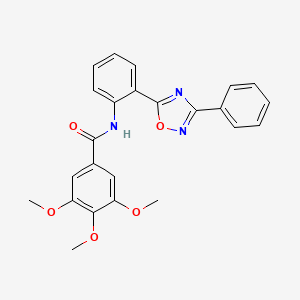
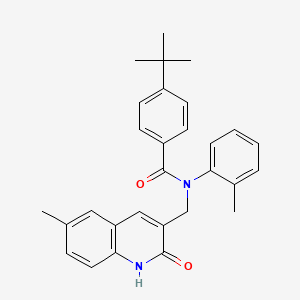

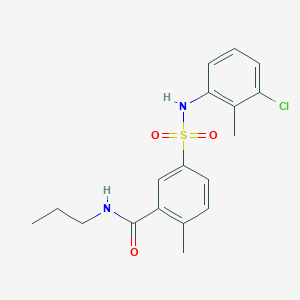
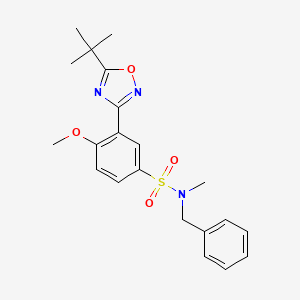

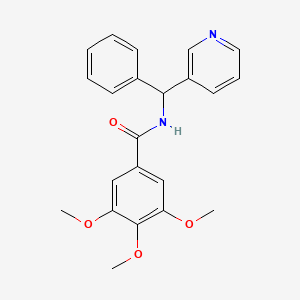

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7695733.png)
